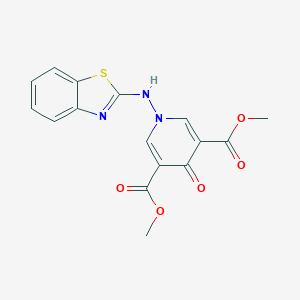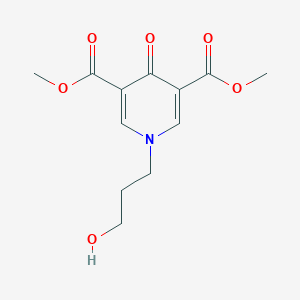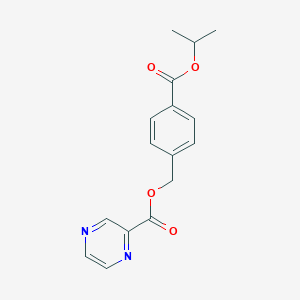
3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine is a complex organic compound with a unique structure that includes two piperidine rings and a methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine derivatives with 2-methylbenzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which 3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine exerts its effects involves its interaction with specific molecular targets. The piperidine rings can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: Another compound with a similar methylbenzyl group but different core structure.
N-[3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]methanesulfonamide: Shares the methylbenzyl group but has a pyrazole core.
Uniqueness
3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine is unique due to its dual piperidine rings, which provide a distinct three-dimensional structure. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C20H32N2 |
|---|---|
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
3,5-dimethyl-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidine |
InChI |
InChI=1S/C20H32N2/c1-16-12-17(2)14-22(13-16)20-8-10-21(11-9-20)15-19-7-5-4-6-18(19)3/h4-7,16-17,20H,8-15H2,1-3H3 |
Clé InChI |
DJMARARVQRPHAU-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3C)C |
SMILES canonique |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)


![N~2~-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-2-FURAMIDE](/img/structure/B246898.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)

![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)


![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)
